![molecular formula C26H27BrClN3O3 B10821630 (4R)-5-[(6-bromo-3-methyl-2-pyrrolidin-1-ylquinoline-4-carbonyl)amino]-4-(2-chlorophenyl)pentanoic acid](/img/structure/B10821630.png)
(4R)-5-[(6-bromo-3-methyl-2-pyrrolidin-1-ylquinoline-4-carbonyl)amino]-4-(2-chlorophenyl)pentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BAY-6672 ist ein potenter und selektiver Antagonist des humanen Prostaglandin-F-Rezeptors, der an verschiedenen biologischen Prozessen beteiligt ist, wie z. B. der Kontraktion der glatten Muskulatur, der Gefäß- und Bronchokonstriktion und der Entzündung. Diese Verbindung hat sich bei der Behandlung der idiopathischen Lungenfibrose, einer chronischen Lungenerkrankung mit begrenzten Behandlungsmöglichkeiten, als vielversprechend erwiesen .
Vorbereitungsmethoden
Die Synthese von BAY-6672 umfasst mehrere Schritte, beginnend mit einem Treffer aus einem Hochdurchsatz-Screening einer firmeneigenen Verbindungsbibliothek. Die Syntheseroute umfasst die Herstellung von Chinolin-basierten humanen Prostaglandin-F-Rezeptor-Antagonisten, wobei detaillierte Struktur-Aktivitäts-Beziehungsstudien durchgeführt wurden, um die Eigenschaften der Verbindung zu optimieren. Das industrielle Produktionsverfahren beinhaltet das Auflösen von 2 mg der Verbindung in 50 μL Dimethylsulfoxid, um eine Mutterlauge mit einer Konzentration von 40 mg/mL zu erhalten .
Analyse Chemischer Reaktionen
BAY-6672 unterliegt verschiedenen chemischen Reaktionen, darunter Bindungstests und zelluläre Target-Engagement-Tests. Es zeigt eine potente Aktivität in Bindungstests mit einem IC50-Wert von 22 nM und einem Ki-Wert von 16 nM. Die Verbindung zeigt auch eine potente Bindung in zellbasierten Tests, mit einem IC50-Wert von 11 nM in einem Bayer-eigenen zellbasierten Test. Häufig verwendete Reagenzien in diesen Reaktionen sind Dimethylsulfoxid und andere Lösungsmittel .
Wissenschaftliche Forschungsanwendungen
BAY-6672 hat verschiedene Anwendungen in der wissenschaftlichen Forschung, insbesondere im Bereich der Medizin. Es wurde auf seine potenzielle Verwendung bei der Behandlung der idiopathischen Lungenfibrose untersucht, wo es in präklinischen Tiermodellen eine Wirksamkeit in vivo gezeigt hat. Die Verbindung wird auch in verschiedenen In-vitro-Assays verwendet, um ihre Auswirkungen auf die Zytokinproduktion und die Gewebekontraktion zu untersuchen. Zusätzlich wird BAY-6672 als chemische Sonde verwendet, um die biologischen Wirkungen des Prostaglandin-F-Rezeptors in verschiedenen biologischen Systemen zu untersuchen .
Wirkmechanismus
BAY-6672 entfaltet seine Wirkung, indem es den humanen Prostaglandin-F-Rezeptor selektiv antagonisiert. Dieser Rezeptor ist im Lungengewebe weit verbreitet und spielt eine entscheidende Rolle bei fibrotischen Lungenerkrankungen. Durch die Bindung an diesen Rezeptor hemmt BAY-6672 die biologischen Wirkungen von Prostaglandin F, was zu einer Reduktion von Entzündungen und Fibrose führt. Die Verbindung hat in einem Lungenfibrosemodell eine signifikante Reduktion profibrotischer und inflammatorischer Biomarker gezeigt .
Wirkmechanismus
BAY-6672 exerts its effects by selectively antagonizing the human prostaglandin F receptor. This receptor is widely expressed in lung tissue and plays a crucial role in fibrotic lung diseases. By binding to this receptor, BAY-6672 inhibits the biological actions of prostaglandin F, leading to a reduction in inflammation and fibrosis. The compound has shown significant reduction of pro-fibrotic and inflammatory biomarkers in a pulmonary fibrosis model .
Vergleich Mit ähnlichen Verbindungen
BAY-6672 ist einzigartig in seiner hohen Selektivität und Potenz als Antagonist des humanen Prostaglandin-F-Rezeptors. Es zeigte eine mehr als 420-fache Selektivität im Vergleich zu anderen Prostanoiden wie EP1–EP4, IP, DP und CRTH2. Ähnliche Verbindungen umfassen BAY-403, das in Studien mit BAY-6672 als negative Kontrolle verwendet wird. BAY-403 zeigt keine Aktivität in Bindungstests, was die überlegene Potenz und Selektivität von BAY-6672 hervorhebt .
Eigenschaften
Molekularformel |
C26H27BrClN3O3 |
|---|---|
Molekulargewicht |
544.9 g/mol |
IUPAC-Name |
(4R)-5-[(6-bromo-3-methyl-2-pyrrolidin-1-ylquinoline-4-carbonyl)amino]-4-(2-chlorophenyl)pentanoic acid |
InChI |
InChI=1S/C26H27BrClN3O3/c1-16-24(20-14-18(27)9-10-22(20)30-25(16)31-12-4-5-13-31)26(34)29-15-17(8-11-23(32)33)19-6-2-3-7-21(19)28/h2-3,6-7,9-10,14,17H,4-5,8,11-13,15H2,1H3,(H,29,34)(H,32,33)/t17-/m0/s1 |
InChI-Schlüssel |
YQOLEILXOBUDMU-KRWDZBQOSA-N |
Isomerische SMILES |
CC1=C(C2=C(C=CC(=C2)Br)N=C1N3CCCC3)C(=O)NC[C@H](CCC(=O)O)C4=CC=CC=C4Cl |
Kanonische SMILES |
CC1=C(C2=C(C=CC(=C2)Br)N=C1N3CCCC3)C(=O)NCC(CCC(=O)O)C4=CC=CC=C4Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


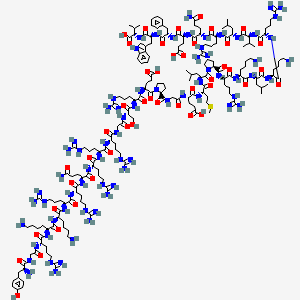
![3-[2-(4-Chloronaphthalen-1-yl)oxyethyl]-1-oxidopyridin-1-ium](/img/structure/B10821562.png)
![N-[3-[5-(5-ethoxypyridin-2-yl)-4-(2-fluorophenyl)-1,2,4-triazol-3-yl]cyclobutyl]pyridine-2-carboxamide](/img/structure/B10821564.png)
![1-(4-Fluorophenyl)-4-[[4-(3-fluorophenyl)-1-(2-methoxy-4-nitrophenyl)sulfonylpyrrolidin-3-yl]methyl]piperazine](/img/structure/B10821571.png)
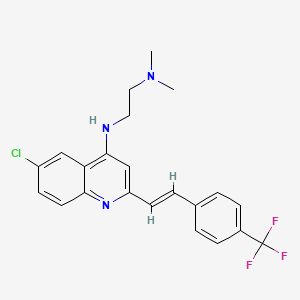
![benzyl N-[(1S,2S)-2-(tert-butoxy)-1-{[(1S)-2-cyclohexyl-1-{[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]carbamoyl}ethyl]carbamoyl}propyl]carbamate](/img/structure/B10821575.png)
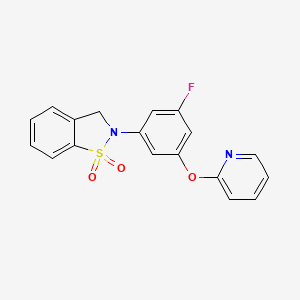
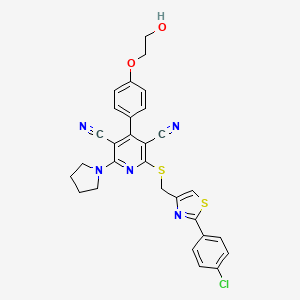
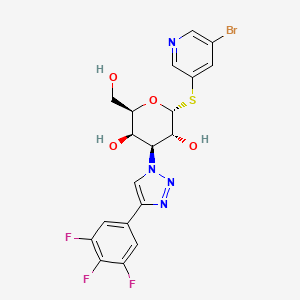
![N-(1-methylpiperidin-4-yl)-4-[[4-(trifluoromethyl)phenoxy]methyl]benzamide](/img/structure/B10821617.png)
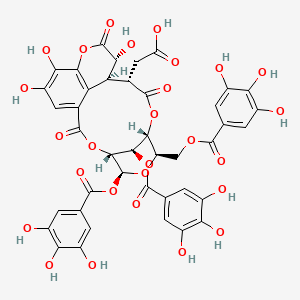


![(1S,2S)-2-[[4-methoxy-6-[[2-[(1-methylpyrazol-4-yl)amino]pyrimidin-4-yl]methoxy]-1,3-benzothiazol-2-yl]amino]cyclohexan-1-ol](/img/structure/B10821640.png)
